Technical Guide: Synthesis and Characterization of 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol
Technical Guide: Synthesis and Characterization of 8-Amino-1,4-dioxaspiro[4.5]decan-7-ol
Executive Summary & Strategic Utility
The 8-amino-1,4-dioxaspiro[4.5]decan-7-ol scaffold represents a protected form of trans-3-amino-4-hydroxycyclohexanone. This vicinal amino-alcohol motif is a "privileged structure" in drug discovery, serving as a core pharmacophore in glycosidase inhibitors, aminoglycoside mimetics, and GPCR ligands.
The critical challenge in synthesizing this molecule lies in stereochemical control and functional group compatibility. The acetal protection (1,4-dioxaspiro) is acid-labile, requiring a synthetic strategy that avoids strong acidic conditions until the final deprotection step. This guide details a robust, field-proven route via epoxide ring opening , ensuring high diastereoselectivity (trans-configuration) and scalability.
Retrosynthetic Analysis
To achieve the target trans-1,2-amino alcohol with high fidelity, we utilize the inherent stereospecificity of epoxide ring opening.
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Target: 8-amino-1,4-dioxaspiro[4.5]decan-7-ol
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Precursor: 7,8-epoxy-1,4-dioxaspiro[4.5]decane
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Key Transformation: Nucleophilic attack by azide (N₃⁻) followed by reduction. This ensures anti-addition, yielding the trans isomer.
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Starting Material: 1,4-dioxaspiro[4.5]decan-8-one (Commercial or prepared from 1,4-cyclohexanedione).
Reaction Pathway Diagram
Caption: Step-wise synthetic pathway from ketone precursor to final amino-alcohol. Green node indicates the target molecule.
Detailed Experimental Protocols
Step 1: Reduction to Alcohol
Objective: Convert the ketone to the alcohol without affecting the acetal.
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Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).
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Protocol:
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Dissolve 1,4-dioxaspiro[4.5]decan-8-one (10.0 g, 64 mmol) in MeOH (100 mL) at 0°C.
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Add NaBH₄ (1.2 equiv) portion-wise over 20 minutes. Caution: Gas evolution.
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Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.
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Quench: Carefully add saturated NH₄Cl solution.
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Workup: Concentrate to remove MeOH, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄.
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Yield: Expect >95% quantitative yield of 1,4-dioxaspiro[4.5]decan-8-ol .
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Step 2: Elimination to Alkene (Critical Step)
Objective: Create the double bond.
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Challenge: Avoid acid-catalyzed dehydration (e.g., H₂SO₄/Heat) which will deprotect the acetal (ketal).
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Solution: Base-mediated elimination via Mesylate activation.
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Protocol:
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Dissolve alcohol from Step 1 in Dichloromethane (DCM) (10 mL/g) containing Triethylamine (Et₃N) (1.5 equiv). Cool to 0°C.[1][2]
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Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise. Stir 2h to form the mesylate.
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Elimination: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv) directly to the reaction mixture or process the mesylate and reflux in Toluene/DBU.
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Stir at reflux (if Toluene) or RT (if DBU excess) until TLC shows consumption.
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Purification: Silica gel chromatography (Hexanes/EtOAc).
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Product: 1,4-dioxaspiro[4.5]dec-7-ene .
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Step 3: Epoxidation
Objective: Introduce the epoxide ring.
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Reagents: m-Chloroperoxybenzoic acid (mCPBA), DCM.
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Protocol:
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Dissolve alkene (5.0 g) in DCM (50 mL) at 0°C.
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Add mCPBA (1.2 equiv, 70-75% wt) portion-wise.
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Stir overnight, allowing to warm to RT.
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Quench: Wash with saturated Na₂SO₃ (to destroy excess peroxide) followed by saturated NaHCO₃ (to remove acid).
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Product: 7,8-epoxy-1,4-dioxaspiro[4.5]decane .
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Note: The product is a racemate. The epoxide oxygen is cis relative to the bridge, but in this symmetric system, it forms a generic epoxide.
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Step 4 & 5: Ring Opening and Reduction
Objective: Install the amino group trans to the hydroxyl.
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Reagents: Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), Ethanol/Water.
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Protocol:
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Opening: Suspend epoxide (1.0 equiv) in EtOH:H₂O (3:1). Add NaN₃ (3.0 equiv) and NH₄Cl (1.5 equiv).
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Reflux at 80°C for 12–16 hours. Mechanism: Azide attacks the epoxide in an S_N2 fashion, inverting the stereochemistry at the attack site, yielding the trans-azido alcohol.
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Workup: Extract with EtOAc. Safety Warning: Azides are potentially explosive. Do not concentrate to dryness if low molecular weight organic azides are suspected; however, this substrate is relatively heavy.
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Reduction: Dissolve the crude azide in MeOH. Add 10% Pd/C catalyst (10 wt%). Hydrogenate under H₂ balloon (1 atm) for 4–6 hours.
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Filtration: Filter through Celite to remove Pd.
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Final Purification: Recrystallization from EtOH/Ether or column chromatography (DCM/MeOH/NH₄OH).
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Characterization & Quality Control
Critical Quality Attributes (CQA) Table
| Attribute | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity | > 97% | HPLC / GC |
| Stereochemistry | trans-isomer (>20:1 dr) | ¹H NMR (Coupling Constants) |
| Identity | Matches Reference | MS (ESI+), ¹H NMR |
NMR Interpretation (Diagnostic Signals)
For the target 8-amino-1,4-dioxaspiro[4.5]decan-7-ol :
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¹H NMR (400 MHz, CDCl₃/MeOD):
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δ 3.90–4.00 ppm (4H, s): Ethylene ketal protons (distinctive singlet or tight multiplet).
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δ 3.3–3.5 ppm (1H, m): CH-OH (Carbinol proton). Look for td or ddd splitting.
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δ 2.6–2.8 ppm (1H, m): CH-NH₂ (Aminomethine proton).
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Coupling Constant (J): The coupling between H7 and H8 is critical. For trans-diequatorial (or diaxial depending on conformation) orientation in a cyclohexane ring, J values typically range from 8–11 Hz (diaxial) or 2–5 Hz (diequatorial). Epoxide opening usually yields the diaxial product initially (Furrow's rule), which may relax. A J value of ~9-10 Hz strongly supports the trans configuration.
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Mass Spectrometry[7]
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ESI+: Calculated [M+H]⁺ for C₈H₁₅NO₃ = 174.11.
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Fragmentation: Loss of water [M-18]⁺ and ketal cleavage patterns are common.
Troubleshooting & Optimization
Common Pitfalls
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Acetal Hydrolysis:
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Incomplete Epoxide Opening:
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Regioselectivity:
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Since the 7,8-epoxide is symmetric relative to the spiro-center axis in terms of connectivity, regioselectivity is not an issue for the carbon skeleton. However, the product is a racemate. If enantiopure material is required, use Jacobsen's Epoxidation (chiral Co-salen catalyst) in Step 3 instead of mCPBA.
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References
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Preparation of 1,4-dioxaspiro[4.5]decan-8-ol (Precursor Synthesis)
- Source: PrepChem. "Synthesis of 1,4-dioxaspiro[4.5]decan-8-ol".
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URL:[Link]
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Epoxide Opening with Azide (Mechanism & Protocol)
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General Acetal Protection Strategies
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Characterization Data (Base Scaffold)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,4-Dioxaspiro[4.5]decane [webbook.nist.gov]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one synthesis - chemicalbook [chemicalbook.com]
- 5. Ring Opening of Epoxides with Sodium Azide in Water. A Regioselective pH-Controlled Reaction [organic-chemistry.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
